

the chemical structure and physicochemical properties of LpxH-IN-2

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Compound of Interest

Compound Name: *LpxH-IN-2*

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An In-depth Technical Guide to the LpxH Inhibitor AZ1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the novel LpxH inhibitor, AZ1. This molecule has been identified as a promising lead compound in the development of new antibiotics targeting Gram-negative bacteria. For the purposes of this guide, the well-characterized inhibitor AZ1 will be discussed as a representative compound, given the limited public information on "LpxH-IN-2".

Chemical Structure and Physicochemical Properties

AZ1 is a sulfonyl piperazine compound that acts as a potent inhibitor of the UDP-2,3-diacylglycosamine pyrophosphohydrolase (LpxH), a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.^{[1][2]}

Chemical Name: 1-({1-acetyl-2,3-dihydro-1H-indol-5-yl})sulfonyl-4-({3-(trifluoromethyl)phenyl})piperazine

Image of the chemical structure of AZ1

Table 1: Physicochemical Properties of AZ1

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ F ₃ N ₃ O ₃ S	[3]
Molecular Weight	453.48 g/mol	[3]
IUPAC Name	1-(1-acetylundol-5-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine	N/A
SMILES	<chem>C(C)(=O)N1C=2C(=CC(S(=O)(=O)N3CCN(CC3)C4=CC(C(F)(F)F)=CC=C4)=CC2)CC1</chem>	[3]
Solubility	DMSO: 25 mg/mL (55.13 mM)	[1]
IC ₅₀ (K. pneumoniae LpxH)	0.36 μM	[1][4]
IC ₅₀ (E. coli LpxH)	0.14 μM	[1]

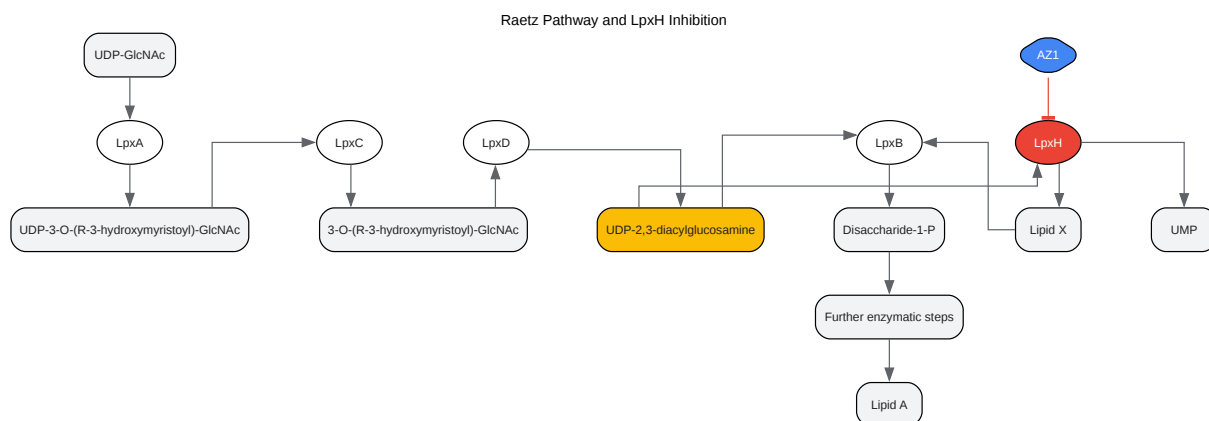
Note: Experimentally determined values for pKa, melting point, and aqueous solubility are not readily available in the reviewed literature.

Mechanism of Action and Signaling Pathway

AZ1 targets the LpxH enzyme, which is essential for the biosynthesis of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglycerolamine to produce lipid X and UMP.[5] Inhibition of LpxH disrupts the integrity of the bacterial outer membrane, leading to cell death.[5]

Structural studies have revealed that AZ1 does not directly bind to the di-manganese active site of LpxH. Instead, it occupies a hydrophobic pocket adjacent to the active site, which is normally occupied by the acyl chain of the substrate.[6][7] This binding mode suggests that AZ1 acts as a competitive inhibitor.

The following diagram illustrates the Raetz pathway for lipid A biosynthesis and the point of inhibition by AZ1.



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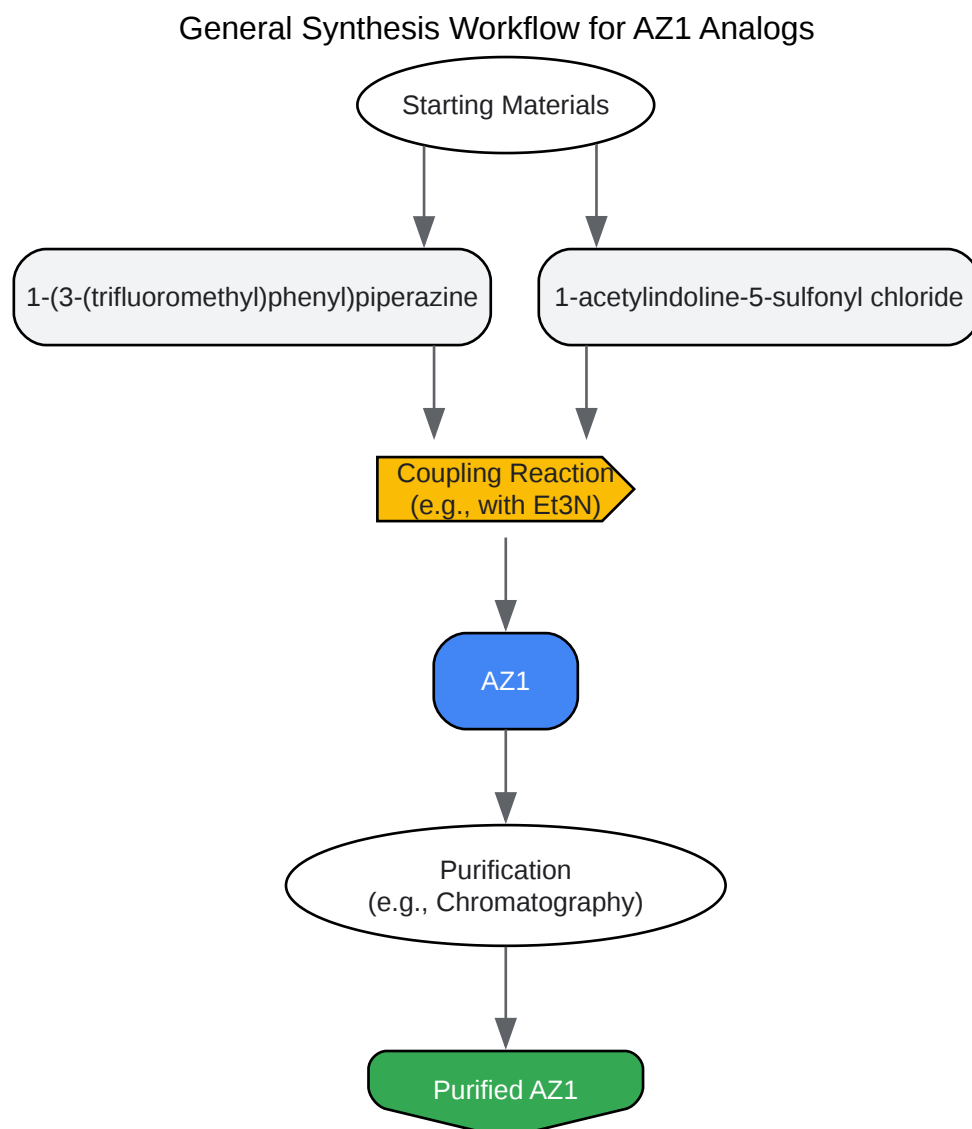
Caption: Inhibition of the LpxH enzyme by AZ1 in the Raetz pathway.

Experimental Protocols

Synthesis of AZ1

The synthesis of AZ1 involves the coupling of two key intermediates: 1-acetylundoline-5-sulfonyl chloride and 1-(3-(trifluoromethyl)phenyl)piperazine. While a detailed, step-by-step protocol for the synthesis of AZ1 is not fully consolidated in the literature, the general procedure for the synthesis of its analogs can be adapted.[8] The synthesis of a closely related analog, JH-LPH-92, involves the coupling of the corresponding piperazine derivative with 1-acetylundoline-5-sulfonyl chloride in the presence of triethylamine (Et_3N).[9]

General Synthetic Workflow:



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Caption: Generalized workflow for the synthesis of AZ1.

LpxE-Coupled Malachite Green Assay for LpxH Inhibition

A robust and non-radioactive method for determining the inhibitory activity of compounds against LpxH is the LpxE-coupled malachite green assay.[10] This assay indirectly measures the activity of LpxH by quantifying the inorganic phosphate released from the product of the LpxH reaction, lipid X. The lipid A 1-phosphatase LpxE is used to cleave the phosphate from lipid X.

Principle of the Assay:

- LpxH hydrolyzes UDP-2,3-diacylglycerol (UDP-DAGn) to lipid X and UMP.
- LpxE hydrolyzes the 1-phosphate from lipid X, releasing inorganic phosphate (Pi).
- The released Pi is quantified using a malachite green-based colorimetric reagent.

Detailed Protocol:

This protocol is adapted from procedures described for measuring LpxH inhibition.^{[2][6]}

Reagents:

- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT.
- Substrate Stock (UDP-DAGn): Prepare in an appropriate buffer (e.g., assay buffer without enzymes).
- LpxH Enzyme Stock: Purified LpxH enzyme diluted in assay buffer.
- LpxE Enzyme Stock: Purified LpxE enzyme diluted in a suitable buffer.
- Inhibitor Stock (AZ1): Dissolved in 100% DMSO.
- Quenching Solution: 5 mM EDTA.
- Malachite Green Reagent: Commercially available or prepared by mixing a solution of malachite green with ammonium molybdate in an acidic solution.

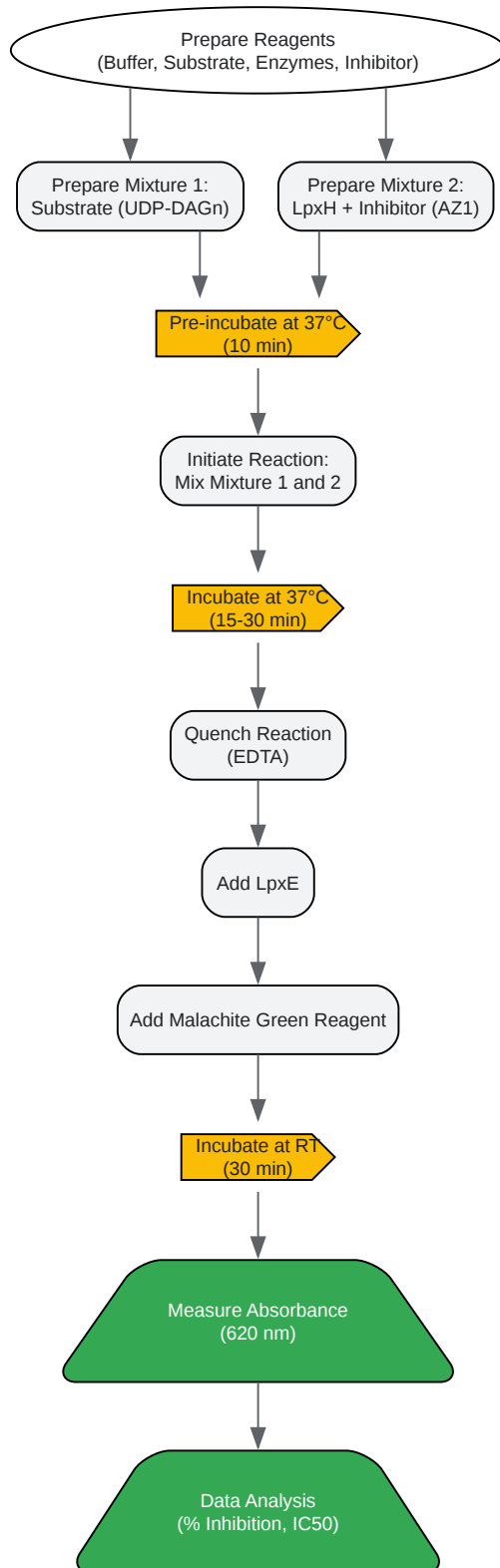
Procedure:

- Reaction Setup:
 - Prepare two sets of reaction mixtures in a 96-well plate.
 - Mixture 1 (Substrate): Contains assay buffer with 200 µM UDP-DAGn.

- Mixture 2 (Enzyme and Inhibitor): Contains assay buffer with LpxH (e.g., 20 ng/mL) and a 2x concentration of the inhibitor (AZ1).
- Pre-incubation: Pre-incubate both mixtures at 37 °C for 10 minutes.
- Initiation of Reaction: Start the reaction by adding an equal volume of Mixture 1 to Mixture 2.
- Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Quenching: Stop the reaction by adding the quenching solution (EDTA).
- LpxE Treatment: Add purified LpxE to a final concentration of 5 µg/mL to release the inorganic phosphate from lipid X.
- Color Development: Add the malachite green reagent (typically diluted five-fold) to the quenched reaction mixture.
- Incubation: Incubate at room temperature for 30 minutes to allow for color development.
- Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
- Data Analysis: Determine the percent inhibition by comparing the absorbance of the inhibitor-treated samples to the DMSO control. IC₅₀ values can be calculated by fitting the dose-response data to a suitable equation.

Experimental Workflow Diagram:

LpxE-Coupled Malachite Green Assay Workflow

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